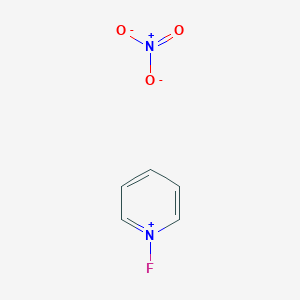
1-Fluoropyridin-1-ium nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoropyridin-1-ium nitrate is a chemical compound with the molecular formula C5H5FN2O3 It is a derivative of pyridine, where a fluorine atom is attached to the nitrogen atom in the pyridine ring, forming a positively charged pyridinium ion The nitrate anion (NO3-) balances the charge, resulting in a stable ionic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-1-ium nitrate can be synthesized through the reaction of pyridine with a fluorinating agent in the presence of a suitable acid. One common method involves the use of N-fluoropyridinium salts, which are prepared by reacting pyridine with a Brønsted acid and fluorine . The reaction typically occurs in an organic solvent such as acetonitrile or toluene, and the temperature is controlled to optimize the yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must ensure safety and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropyridin-1-ium nitrate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium ring can be reduced or oxidized depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidation states of the pyridinium ring .
Scientific Research Applications
1-Fluoropyridin-1-ium nitrate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of 1-fluoropyridin-1-ium nitrate involves its ability to act as an electrophilic fluorinating agent. The positively charged pyridinium ion facilitates the transfer of the fluorine atom to nucleophilic sites on target molecules. This process can modify the chemical and physical properties of the target molecules, enhancing their reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
1-Fluoropyridinium tetrafluoroborate: Another fluorinated pyridinium compound with similar applications in organic synthesis.
N-Fluoropyridinium salts: A broader class of compounds used as fluorinating agents in various chemical reactions.
Uniqueness: 1-Fluoropyridin-1-ium nitrate is unique due to its specific combination of the fluoropyridinium ion and nitrate anion, which imparts distinct chemical properties. Its stability and reactivity make it particularly valuable in synthetic chemistry and industrial applications.
Properties
CAS No. |
137914-44-4 |
|---|---|
Molecular Formula |
C5H5FN2O3 |
Molecular Weight |
160.10 g/mol |
IUPAC Name |
1-fluoropyridin-1-ium;nitrate |
InChI |
InChI=1S/C5H5FN.NO3/c6-7-4-2-1-3-5-7;2-1(3)4/h1-5H;/q+1;-1 |
InChI Key |
ZYICVMLISVDDHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)F.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















